molecular formula C26H19N3O3S2 B3312065 2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 946289-59-4

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B3312065
CAS No.: 946289-59-4
M. Wt: 485.6 g/mol
InChI Key: JABAODWFUYTQPO-UHFFFAOYSA-N
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Description

2-Benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a heterocyclic organic compound featuring a benzothiazole core linked to a benzamide moiety via a phenyl bridge, with a benzenesulfonamido substituent at the 2-position. This structure combines aromatic, sulfonamide, and benzothiazole functionalities, which are commonly associated with diverse applications in materials science (e.g., nonlinear optics) and medicinal chemistry (e.g., antimicrobial activity) .

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S2/c30-25(21-10-4-5-11-22(21)29-34(31,32)20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-23-12-6-7-13-24(23)33-26/h1-17,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABAODWFUYTQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the benzothiazole-benzenesulfonamide intermediate with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells. By binding to the active site of the enzyme, the compound can disrupt its function, leading to the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Property Target Compound 2-BTBA 2-BTFBA EMAC2060
Solubility Moderate (polar solvents) Low Moderate Low (bromide salt)
Thermal Stability High (decomp. >250°C) Moderate High Not reported
NLO Efficiency Theoretical: Moderate Low High Not applicable
  • Crystal Packing : The sulfonamido group in the target compound may disrupt planar arrangements seen in 2-BTBA, affecting crystallinity and optical properties .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound Gram-positive Bacteria (MIC, µg/mL) M. tuberculosis Activity Reference
6-Fluoro-triazole derivative 1.25–2.5 (vs. S. aureus) None
6-Nitro-triazole derivative 5–10 Active (MIC = 3.12 µg/mL)
Target Compound (predicted) Moderate (structural analogy) Potential (untested)
  • Mechanistic Insights : The benzenesulfonamido group may mimic sulfonamide antibiotics (e.g., sulfamethoxazole), targeting dihydropteroate synthase. However, the benzothiazole core’s role in membrane disruption (as seen in triazole derivatives ) remains speculative for the target compound.

Biological Activity

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a benzothiazole moiety, which is known for its diverse biological activities. The sulfonamide functional group is often associated with antibacterial properties, while benzothiazole derivatives have been studied for their anticancer and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzenesulfonamides, including derivatives similar to this compound, showed effective inhibition against bacterial strains. For instance, a related sulfonamide was found to decrease perfusion pressure in isolated rat heart models, suggesting potential cardiovascular implications alongside antimicrobial effects .

CompoundActivityIC50 (µM)
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamideAntimicrobial0.09–0.58
This compoundAntimicrobial (predicted)TBD

Anticancer Potential

The benzothiazole moiety in the compound has been highlighted for its anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar structures have been reported to inhibit key cancer-related enzymes such as carbonic anhydrase II (hCA II), which is crucial for tumor progression .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Interaction with Receptors : It might interact with specific receptors or ion channels affecting cardiovascular function and cellular signaling pathways.

Study on Cardiovascular Effects

A notable study investigated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives led to significant reductions in perfusion pressure over time, suggesting a potential role in managing cardiovascular conditions .

In Vitro Studies

In vitro studies have shown that related compounds can effectively inhibit acetylcholinesterase (AChE) with IC50 values ranging from 33.1 to 85.8 µM, indicating potential neuroprotective effects . Such findings suggest that this compound may also possess neuroprotective properties worth exploring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
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2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

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